2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene
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Overview
Description
2,8-Dimethyl-1-oxa-3,8-diazaspiro[45]dec-2-ene is a chemical compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide or a related compound. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling. By inhibiting PTP1B, the compound can enhance insulin sensitivity and potentially be used in the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride
- N-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
Uniqueness
Compared to similar compounds, 2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene stands out due to its specific structural features and its potential as a versatile building block in synthetic chemistry. Its unique spiro structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
138300-71-7 |
---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C9H16N2O/c1-8-10-7-9(12-8)3-5-11(2)6-4-9/h3-7H2,1-2H3 |
InChI Key |
QWOUYGSZYVGPNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC2(O1)CCN(CC2)C |
Origin of Product |
United States |
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